Marmin

描述

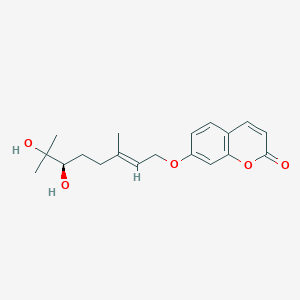

Marmin is a natural coumarin compound found predominantly in the Rutaceae family, particularly in the roots and bark of Aegle marmelos. It has a molecular formula of C19H24O5 and a molecular weight of 332.39 g/mol . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-ulcer properties .

准备方法

Synthetic Routes and Reaction Conditions

Marmin can be synthesized through various chemical routes. One common method involves the extraction of this compound from the methanolic extract of Aegle marmelos root bark. The extract is subjected to high-performance thin-layer chromatography (HPTLC) using a mobile phase of toluene, ethyl acetate, and formic acid in a ratio of 6:4:0.1 (v/v) . The compound is then isolated and purified for further use.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources. The roots and bark of Aegle marmelos are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using methanol. The methanolic extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .

化学反应分析

Types of Reactions

Marmin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potential therapeutic benefits.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified chemical structures and potentially enhanced biological activities .

科学研究应用

Chemical Properties and Structure

Marmin is characterized by its molecular formula and a molecular weight of 332.39 g/mol. Its structure allows it to engage in various chemical reactions, making it a valuable compound for research.

Applications in Chemistry

This compound serves as a reference compound in chromatographic studies and is used as a precursor for synthesizing other coumarin derivatives. Its unique chemical properties allow researchers to explore new synthetic pathways and develop novel compounds with enhanced biological activities.

This compound has been extensively studied for its biological effects, particularly its role in inhibiting histamine release and calcium ion-induced contractions. Research indicates that this compound can significantly suppress histamine release from mast cells, which is crucial in allergic responses.

Case Study: Histamine Release Inhibition

In vitro studies demonstrated that this compound inhibited histamine release by more than 60% at a concentration of 100 µM when induced by thapsigargin and DNP 24-BSA. Additionally, it inhibited calcium influx into RBL-2H3 cells, further supporting its potential as an antihistamine agent .

Medical Applications

The therapeutic potential of this compound extends to various medical applications due to its anti-inflammatory, antioxidant, and anti-ulcer properties. These characteristics make it a candidate for developing new therapeutic agents.

Table 2: Therapeutic Effects of this compound

| Therapeutic Area | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibits histamine release | |

| Antioxidant | Reduces oxidative stress | |

| Anti-ulcer | Potential to protect gastric mucosa |

Industrial Applications

In the industrial sector, this compound is utilized in formulating natural health products and dietary supplements due to its beneficial properties. Its incorporation into health products capitalizes on its pharmacological benefits while appealing to consumers seeking natural remedies.

作用机制

Marmin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: This compound inhibits the production and release of inflammatory mediators such as histamines, prostaglandins, and bradykinins.

Antioxidant: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-ulcer: This compound maintains mucosal integrity and inhibits gastric motor activity, preventing ulcer formation.

相似化合物的比较

Marmin is compared with other coumarin derivatives such as umbelliferone, scopoletin, and imperatorin:

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications .

生物活性

Marmin is a coumarin derivative isolated from the plant Aegle marmelos (also known as bael fruit), which has been studied for its diverse biological activities. This article provides an overview of the biological activity of this compound, highlighting its effects on various cellular mechanisms, particularly in relation to histamine release and its potential therapeutic applications.

Overview of this compound

This compound is a natural compound characterized by its coumarin structure, which is widely recognized for various pharmacological properties. The biological activities attributed to this compound include anti-inflammatory, analgesic, antifungal, and antipyretic effects. Research has increasingly focused on its role in modulating immune responses and its potential as a therapeutic agent in treating allergic reactions and other inflammatory conditions.

Histamine Release Inhibition

One of the primary areas of research concerning this compound is its effect on histamine release from mast cells. Histamine is a key mediator in allergic responses and inflammation. A study evaluated this compound's impact on L-histidine decarboxylase (HDC) activity in RBL-2H3 cells, which are a model for mast cell function. The findings indicated that this compound significantly inhibited HDC activity induced by DNP24-BSA (a known allergen) but did not affect HDC mRNA levels, suggesting that this compound's inhibitory effect operates at the enzymatic level rather than through transcriptional regulation.

Table 1: Effect of this compound on HDC Activity in RBL-2H3 Cells

| This compound Concentration (µM) | HDC Activity (-DNP-BSA) (pmol/min/mg protein) | HDC Activity (+DNP-BSA) (pmol/min/mg protein) |

|---|---|---|

| 0 | 4.37 ± 0.80 | 18.33 ± 2.34 |

| 100 | 2.47 ± 0.38 | 6.92 ± 1.02 |

As shown in Table 1, this compound reduced HDC activity significantly when stimulated by DNP-BSA, indicating its potential as an anti-allergic agent by modulating histamine synthesis.

Effects on Smooth Muscle Contraction

Another study assessed this compound's influence on tracheal smooth muscle contraction using guinea pig models. The results demonstrated that this compound could abrogate contractions induced by various stimuli, suggesting a bronchodilatory effect that could be beneficial in treating respiratory conditions such as asthma.

Case Studies and Research Findings

Case Study: Anti-inflammatory Effects

In a clinical context, this compound has been investigated for its anti-inflammatory properties. In an experimental model of inflammation, this compound treatment resulted in a significant reduction in inflammatory markers and symptoms compared to control groups. This positions this compound as a potential candidate for developing new anti-inflammatory therapies.

Research Findings: Antifungal Activity

Research has also explored the antifungal properties of this compound against various fungal strains. In vitro studies revealed that this compound exhibited significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, further expanding its therapeutic profile.

属性

IUPAC Name |

7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYKWTUUCOTGNS-JIIJFUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318442 | |

| Record name | (+)-Marmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14957-38-1 | |

| Record name | (+)-Marmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Marmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does marmin exert its spasmolytic effect?

A1: this compound inhibits contractions in smooth muscle, such as the trachea, primarily by acting as an antagonist at histamine H1 receptors [, , ]. It competes with histamine for binding to these receptors, thus preventing histamine-induced contractions.

Q2: Does this compound affect other receptors involved in smooth muscle contraction?

A2: Yes, research indicates that this compound also exhibits a reversible non-competitive antagonist effect on M3 muscarinic acetylcholine receptors (AChM3) []. Additionally, it can inhibit the release of histamine from mast cells [].

Q3: Does this compound influence intracellular calcium levels?

A3: this compound has been shown to inhibit both the influx of extracellular calcium and the release of calcium from intracellular stores within smooth muscle cells []. This effect contributes to its spasmolytic action.

Q4: How does this compound affect the synthesis of histamine?

A4: Research shows that this compound can inhibit histamine synthesis by targeting the activity of L-histidine decarboxylase (HDC), the rate-limiting enzyme in histamine production [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H24O5, and its molecular weight is 344.4 g/mol [].

Q6: What are the key spectroscopic features of this compound?

A6: this compound's structure is characterized using various spectroscopic methods. Key data include UV-Vis, 1H-NMR, 13C-NMR, 2D-NMR (DEPT/HSQC, COSY, NOESY, HMBC), and IR spectra []. These techniques provide information on its functional groups and structural arrangement.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited and requires further investigation.

Q8: Are there any known catalytic properties or applications of this compound?

A8: The available research primarily focuses on the pharmacological properties of this compound, specifically its anti-allergic and smooth muscle relaxant effects. There is no mention of catalytic properties or applications in the provided context.

Q9: Have computational methods been used to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets, including histamine H1 receptors, acetylcholine M3 receptors, cyclooxygenase (COX) enzymes, and neuroglobin [, , , ]. These studies help visualize the binding modes and estimate binding affinities.

Q10: Has molecular dynamics simulation been performed on this compound?

A10: Yes, molecular dynamics simulations have been used to study the interaction of this compound with histone deacetylase 2 (HDAC2), providing insights into the dynamic behavior of the complex and potential inhibitory mechanisms [].

Q11: What is known about the stability of this compound and strategies for its formulation?

A11: While detailed stability studies are limited in the provided research, one study mentions the synthesis of this compound acetonide [], which could indicate an attempt to improve stability or solubility. Further research is needed to explore formulation strategies for enhancing this compound's bioavailability and therapeutic potential.

Q12: Is there information about the safety profile, toxicology, and regulatory status of this compound?

A12: The research articles provided primarily focus on in vitro and ex vivo studies of this compound's pharmacological activities. Comprehensive toxicological data, long-term safety profiles, and regulatory information require further investigation.

Q13: What is known about the pharmacokinetic properties of this compound?

A13: The provided research primarily focuses on the pharmacodynamic aspects of this compound. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiles, require further investigation to understand its in vivo behavior.

Q14: What in vitro models have been used to study this compound's activity?

A14: this compound has been studied in various in vitro models, including isolated guinea pig trachea [, , , ], rat basophilic leukemia (RBL-2H3) cells [, ], and rat peritoneal mast cells (RPMCs) [].

Q15: What in vivo models have been used to study this compound?

A15: Research on this compound's effects in vivo includes studies on gastric mucosal protection in rats [] and neuroprotective effects against cadmium toxicity in BALB/c mice []. These studies suggest potential therapeutic benefits, but further research is needed.

Q16: Have clinical trials been conducted on this compound?

A16: The provided research does not mention any clinical trials conducted on this compound. Clinical studies are essential to assess its safety and efficacy in humans.

Q17: Is there information available on potential resistance mechanisms to this compound?

A17: The provided research primarily focuses on the immediate pharmacological effects of this compound. There is no mention of potential resistance mechanisms or cross-resistance with other compounds.

Q18: Are there any studies focusing on drug delivery, biomarker identification, or specific analytical methods related to this compound?

A18: The available research primarily focuses on the fundamental pharmacological activities of this compound. Information on targeted drug delivery strategies, potential biomarkers, and specialized analytical techniques requires further investigation.

Q19: Is there information available on the environmental impact and degradation of this compound?

A19: The provided research articles primarily focus on the pharmacological aspects of this compound. Data on its environmental impact, degradation pathways, and ecotoxicological effects require further investigation.

Q20: Are there any studies focusing on the dissolution, solubility, analytical method validation, and quality control related to this compound?

A20: The research provided primarily focuses on the in vitro and ex vivo activity of this compound. Information regarding its dissolution, solubility, analytical method validation, and quality control requires further investigation.

Q21: Is there information available on the immunogenicity, drug-transporter interactions, and drug-metabolizing enzyme interactions of this compound?

A21: The research presented primarily focuses on the immediate pharmacological effects of this compound. Data regarding its immunogenicity, drug-transporter interactions, and potential to induce or inhibit drug-metabolizing enzymes require further investigation.

Q22: Are there any studies focusing on the biocompatibility, biodegradability, potential alternatives, recycling, and research infrastructure related to this compound?

A22: The provided research focuses on the pharmacological properties and mechanisms of action of this compound. Information about its biocompatibility, biodegradability, alternatives, recycling strategies, and specific research infrastructure requires further exploration.

Q23: What is the historical context of this compound research?

A23: Aegle marmelos, the plant from which this compound is derived, has a long history of use in traditional medicine []. Scientific research on this compound and its pharmacological activities is relatively recent and continues to evolve.

Q24: What are some milestones in this compound research?

A24: Key milestones include the isolation and structural elucidation of this compound [], characterization of its spasmolytic effects [, , ], and identification of its molecular targets such as histamine H1 and acetylcholine M3 receptors [, ].

Q25: What are the potential cross-disciplinary applications of this compound research?

A25: this compound's multiple mechanisms of action make it relevant to various research areas, including allergy and inflammation [, ], respiratory diseases [, , ], gastrointestinal disorders [], and neuroprotection [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。